(2-Bromo-5-chlorophenyl)methanesulfonyl chloride
Description
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a substituted phenyl ring bearing bromine (Br) at the 2-position and chlorine (Cl) at the 5-position. Its molecular formula is C₇H₅BrClO₂S, with a molecular weight of 303.54 g/mol.
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREANGXSAYRITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-5-chlorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for (2-Bromo-5-chlorophenyl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Coupling reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Nucleophilic substitution: Sulfonamides, sulfonate esters, and sulfonothioates.
Coupling reactions: Biphenyl derivatives.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-5-chlorophenol) with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This compound is characterized by its highly electrophilic sulfonyl chloride group, which makes it a versatile reagent for various nucleophilic substitution reactions.
Organic Synthesis
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride is widely used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, sulfonate esters, and sulfones. These derivatives are crucial for developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound plays a pivotal role in drug development due to its ability to introduce sulfonyl groups into organic molecules, enhancing their pharmacological profiles.
Case Study: Antibacterial Activity
Research has demonstrated that sulfonamide derivatives synthesized from (2-Bromo-5-chlorophenyl)methanesulfonyl chloride exhibit significant antibacterial properties. For instance, compounds derived from this sulfonyl chloride have shown effectiveness against various bacterial strains, indicating potential therapeutic applications in treating infections.
Targeted Drug Development
Compounds derived from this sulfonyl chloride have been explored for their ability to inhibit specific kinases involved in cancer progression, such as Janus Kinase 2 (JAK2).
Case Study: JAK2 Inhibition
In studies focusing on JAK2 signaling pathways, derivatives of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride demonstrated substantial inhibition of JAK2 activity in vitro. These compounds were tested in mouse models, where they resulted in improved survival rates and reduced tumor burden compared to controls.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Key Structural Features :
- SMILES : ClS(=O)(=O)Cc1cc(Cl)c(Br)cc1
- InChIKey : Predicted to be unique due to the bromo-chloro substitution pattern (analogous to CID 61065109, which has a fluorine substituent) .
Comparison with Similar Sulfonyl Chlorides
Sulfonyl chlorides vary in reactivity, toxicity, and environmental impact based on their substituents. Below is a comparative analysis of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride with structurally related compounds.
Reactivity and Hydrolysis
Reactivity is influenced by electronic effects (e.g., electron-withdrawing groups) and steric hindrance. Hydrolysis conditions for sulfonyl chlorides depend on these factors:
Key Findings :
- Methanesulfonyl chloride (aliphatic) reacts rapidly with NaOH at room temperature due to minimal steric hindrance and high electrophilicity .
- Aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride) require prolonged treatment due to reduced electrophilicity from resonance stabilization .
- However, steric effects from the bulky aryl group could slow reactivity relative to aliphatic derivatives like methanesulfonyl chloride.
Key Findings :
- All sulfonyl chlorides exhibit acute toxicity (e.g., skin corrosion, respiratory damage) and require stringent PPE and ventilation .
- The bromine and chlorine substituents in the target compound may increase environmental persistence, necessitating stricter disposal protocols to prevent bioaccumulation .
Research Findings and Practical Considerations
Destruction Procedures
- Highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride): Degrade efficiently in 2.5 M NaOH at room temperature (>99.98% destruction) .
- Less reactive aryl derivatives (e.g., p-toluenesulfonyl chloride): Require extended reflux or stirring .
- Target compound : Likely aligns with highly reactive compounds if hydrolysis occurs rapidly. However, confirmatory testing is recommended due to structural complexity.
Environmental and Regulatory Compliance
- Methanesulfonyl chloride is regulated under GHS classifications (H412) and requires disposal via approved waste facilities .
Biological Activity
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound with significant implications in organic synthesis and biological research. Its structure allows for reactivity that can modify biomolecules, impacting their biological activity. This article explores the compound's biological activity, mechanisms of action, and applications in various fields.
- Molecular Formula : C7H6BrClO2S
- Molecular Weight : 251.55 g/mol
- Structure : Contains a bromine and chlorine substituent on a phenyl ring, contributing to its electrophilic nature.
The biological activity of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride primarily arises from its ability to act as an electrophile, allowing it to form sulfonamide bonds with nucleophiles such as amino acids in proteins. This reactivity is utilized in modifying biomolecules, which can alter their stability and activity.
Key Reactions
- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters.
- Coupling Reactions : Engages in reactions like Suzuki-Miyaura coupling to create carbon-carbon bonds, expanding its utility in synthesizing complex molecules.
Biological Applications
The compound has been investigated for various biological activities:
- Modification of Proteins and Peptides : By introducing sulfonyl groups, it can enhance or inhibit protein functions, making it valuable for biochemical research.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, particularly against Gram-negative bacteria .
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of sulfonamide derivatives synthesized from (2-Bromo-5-chlorophenyl)methanesulfonyl chloride. The results indicated that certain derivatives exhibited significant antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) as low as 5 μM .
Case Study 2: Anticancer Research
Research into the anticancer properties of related compounds revealed that derivatives with halogen substitutions (like bromine) demonstrated enhanced inhibitory effects on various cancer cell lines. The mechanism involved the disruption of cell cycle progression and induction of apoptosis through specific kinase inhibition .
Data Table: Biological Activities
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H NMR to confirm substitution pattern on the aromatic ring (e.g., coupling constants for bromo/chloro groups) and sulfonyl chloride moiety. ¹³C NMR for carbon backbone verification .
- HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., sulfonic acid). Use reverse-phase C18 columns with acetonitrile/water gradients .
- Melting Point : Compare with literature values to confirm identity (if crystalline).
Advanced: How can hydrolysis of this sulfonyl chloride be minimized during reactions?
Q. Methodological Answer :
- Moisture Control : Conduct reactions under anhydrous conditions (e.g., molecular sieves, Schlenk line). Pre-dry glassware and solvents .
- Temperature : Maintain reactions at 0–5°C to slow hydrolysis kinetics.
- Stoichiometry : Use excess nucleophile (e.g., amine for sulfonamide formation) to drive the reaction to completion before hydrolysis dominates .
Advanced: How to resolve contradictions in reported reaction yields involving this compound?
Q. Methodological Answer :
- Variable Screening : Systematically test parameters like solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst presence (e.g., DMAP).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acid from hydrolysis) .
- Replication : Validate reported conditions with strict adherence to stoichiometry and moisture control. Document deviations to isolate critical factors .
Safety: What personal protective equipment (PPE) is essential for handling this compound?
Q. Methodological Answer :
- Respiratory Protection : Use NIOSH-approved organic vapor respirators if local exhaust ventilation is inadequate .
- Gloves : Chemically resistant gloves (e.g., nitrile or neoprene) compliant with JIS T 8116 standards .
- Eye/Face Protection : Goggles with side shields and face shields to prevent splashes .
- Lab Attire : Full-length coats and closed-toe shoes. Emergency showers/eyewash stations must be accessible .
Basic: What storage conditions ensure stability of this compound?
Q. Methodological Answer :
- Container : Store in amber glass bottles with PTFE-lined caps to prevent light exposure and moisture ingress .
- Environment : Keep in a cool (<10°C), dry, and well-ventilated area. Avoid proximity to oxidizers or bases .
- Monitoring : Regularly check for discoloration or gas evolution, indicating decomposition .
Advanced: How do substituents (Br/Cl) influence the reactivity of this sulfonyl chloride?
Q. Methodological Answer :
- Electronic Effects : The electron-withdrawing bromo and chloro groups enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines). Compare reaction rates with unsubstituted analogs via kinetic studies .
- Steric Effects : Ortho-bromo substitution may hinder access to the sulfonyl group, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) to overcome steric hindrance .
Application: How to synthesize sulfonamides using this reagent?
Q. Methodological Answer :
- Procedure :
- Dissolve the sulfonyl chloride in dry THF (0.1 M).
- Add amine (1.2 eq) dropwise at 0°C under N₂.
- Stir at room temperature for 4–6 hours.
- Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/EtOAc).
- Characterization : Confirm sulfonamide formation via IR (loss of S=O stretch at ~1370 cm⁻¹) and MS .
Advanced: How to assess decomposition pathways under varying conditions?
Q. Methodological Answer :
- Thermal Analysis : Use TGA/DSC to identify decomposition temperatures. Observe mass loss corresponding to SO₂ or HCl release .
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Compare with dark-stored controls .
- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 2–12) with LC-MS to track sulfonic acid formation .
Advanced: What toxicological parameters should inform experimental design?
Q. Methodological Answer :
- Acute Toxicity : Prioritize fume hood use due to H330 (fatal if inhaled) and H314 (severe skin burns) .
- Exposure Limits : Follow ALARA principles. No established OELs, but treat as a high-risk agent (use <1 g scales initially) .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
